beta-Cyano-L-alanine
Overview
Description
Beta-Cyano-L-alanine, also known as 3-Cyano-L-alanine or β-Cyanoalanine, is an amino acid with the formula NCCH2CH(NH2)CO2H . It is a rare example of a nitrile-containing amino acid and is a white, water-soluble solid . It can be found in common vetch seeds .
Synthesis Analysis
Beta-Cyano-L-alanine arises in nature by the action of cyanide on cysteine, catalyzed by L-3-cyanoalanine synthase . The reaction is as follows: HSCH2CH(NH2)CO2H + HCN → NCCH2CH(NH2)CO2H + H2S .Molecular Structure Analysis
The molecular structure of beta-Cyano-L-alanine is NCCH2CH(NH2)CO2H . Like most amino acids, it exists as a tautomer NCCH2CH(NH3+)CO2− .Chemical Reactions Analysis
Beta-Cyano-L-alanine is converted to aspartic acid and asparagine enzymatically . It plays an important role in cyanide metabolism in plants .Physical And Chemical Properties Analysis
Beta-Cyano-L-alanine is a white, water-soluble solid . It has a molecular weight of 114.104 g·mol−1 . Its chemical formula is C4H6N2O2 .Scientific Research Applications
Ergogenic Aid for Exercise Performance
β-Alanine, a non-essential amino acid, has gained popularity in sports for its potential to enhance performance. Studies suggest that β-alanine supplementation can increase muscle carnosine content, contributing to improved exercise homeostasis and excitation-contraction coupling. Carnosine's role as an intramuscular pH buffer and calcium regulator is particularly noted for its ergogenic effects, potentially improving perceived exertion and muscle fatigue parameters, although its impact on performance enhancement is still under investigation (Blancquaert, Everaert, & Derave, 2015) (Zanella, Alves, & Souza, 2017).
Role in Plant Metabolism and Stress Response
β-Alanine in plants is not just a non-proteinogenic amino acid but is involved in multiple stress response pathways. It is part of pantothenate (vitamin B5) and plays roles in lignin biosynthesis, ethylene production, and as an osmoprotectant. In stressful conditions like temperature extremes, hypoxia, or heavy metal exposure, β-alanine accumulation is a plant's generic response, underlining its ecological significance (Parthasarathy, Savka, & Hudson, 2019).
Environmental and Public Health Concerns
β-N-methylamino-L-alanine (BMAA), a variant of β-alanine, is known as a neurotoxin produced by certain algae and cyanobacteria. Its production can be stimulated by agricultural nutrients, leading to public health concerns. Studies suggest that BMAA is involved in nitrogen metabolism and photosynthesis in these organisms and could be linked to neurodegenerative diseases. This highlights the need for controlled agricultural practices to mitigate BMAA production and its potential environmental and health impacts (Zhang & Whalen, 2019).
properties
IUPAC Name |
(2S)-2-amino-3-cyanopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-2-1-3(6)4(7)8/h3H,1,6H2,(H,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRLWGXPSRYJDZ-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C#N)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977873 | |
Record name | Cyanoalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-L-alanine | |
CAS RN |
6232-19-5 | |
Record name | β-Cyano-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6232-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-L-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanoalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-Amino-3-cyanopropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Cyano-L-alanine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B75AJA4DCJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-3-Cyanoalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060245 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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